(3S)-1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}pyrrolidin-3-ol
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Description
The compound “(3S)-1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}pyrrolidin-3-ol” is a derivative of isoxazol-5(4H)-one . It is synthesized using a synthetic enzyme (synzyme) as the catalyst to promote the multicomponent synthesis .
Synthesis Analysis
The synthesis of this compound involves a synthetic enzyme-catalyzed multicomponent reaction . The catalytic system could be used up to 15 times without any notable loss of its activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the γ-addition of β,γ-alkynyl-α-imino esters and C-allenylation of isoxazol-5(4H)-ones . These reactions were achieved with high regio- and stereoselectivities .Mechanism of Action
The mechanism of the reaction was investigated and, among the three reaction pathway possibilities, only one was operating under the developed conditions . ESI-MS (/MS) allowed for both the simultaneous monitoring of the multicomponent reaction (MCR) and the proposition of a kinetic model to explain the transformation .
Future Directions
The future directions in the study of this compound could involve further investigation into its properties and potential applications. Some derivatives of isoxazol-5(4H)-one showed fluorescence and their photophysical data were evaluated . The antimicrobial abilities of all synthesized derivatives against Gram-positive and Gram-negative strains were also evaluated . The abilities of functional chromophores (fluorescent compounds) as live cell-imaging probes were verified and one of the multicomponent adducts could stain early endosomes selectively in bioimaging experiments . These findings suggest potential future directions in the fields of fluorescence studies, antimicrobial research, and bioimaging.
Properties
IUPAC Name |
[(3S)-3-hydroxypyrrolidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c17-10-1-2-16(8-10)13(18)12-7-11(20-14-12)9-15-3-5-19-6-4-15/h7,10,17H,1-6,8-9H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLQBYFMFMFMPK-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=NOC(=C2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=NOC(=C2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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